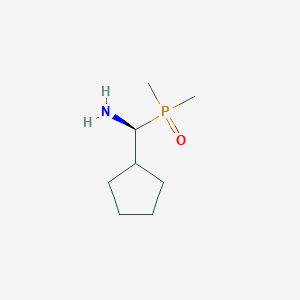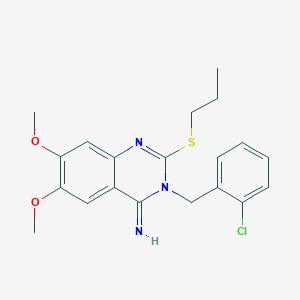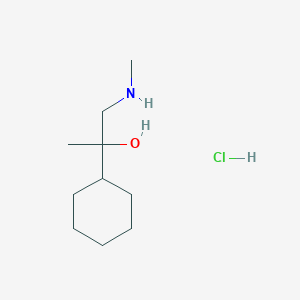![molecular formula C13H8N2O4 B2811714 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 16398-16-6](/img/structure/B2811714.png)
2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Descripción general
Descripción
2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a compound with the molecular formula C13H8N2O4 . It is a product of base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids .
Synthesis Analysis
The synthesis of this compound involves base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids . In particular, 3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one was obtained from N-(2-hydroxyphenyl)-2,4-dinitrobenzamide .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C13H8N2O4. It has an average mass of 256.214 Da and a monoisotopic mass of 256.048401 Da .Chemical Reactions Analysis
The mechanistic pathways for nucleophilic aromatic substitution of the nitro groups of 1,3-dinitro-10H-dibenzo[b,f][1,4]oxazepin-11-one with 1H-1,2,3-triazole have been studied . The energetic parameters, i.e., free energy profiles along the reaction route and H-bond energy, charge analysis, and structural parameters have supported a mechanistic pathway involving a one-step concerted mechanism via the formation of a transition state during the reaction course .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C13H8N2O4, average mass of 256.214 Da, and monoisotopic mass of 256.048401 Da .Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Reactions The chemical compound 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one and its derivatives are synthesized through various methods, contributing significantly to their potential applications in scientific research. Base-catalyzed intramolecular nucleophilic substitution is one method used for the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones, where a nitro group is replaced under the action of O- and S-nucleophiles (Samet et al., 2006).
Additionally, 1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one reacts with O- and S-nucleophiles to yield mono- or bis-substitution products, indicating a potential for further chemical modification and utility in various applications (Samet et al., 2005).
Pharmacological Applications and Molecular Modifications The dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which include this compound, have been identified to possess an array of pharmacological activities. This has led to growing interest in their potential pharmaceutical applications (Zaware & Ohlmeyer, 2015). Recent advances in DBO synthesis involve a variety of methods, including cyclocondensation, copper catalysis, and domino elimination-rearrangement-addition sequences. These methods guide chemists in developing DBO derivatives of pharmacological interest, demonstrating the compound's potential in drug development and therapeutic applications (Zaware & Ohlmeyer, 2015).
Catalytic Reactions and Synthesis of Derivatives The compound's derivatives have been synthesized through catalytic reactions, including asymmetric transfer hydrogenation, yielding biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines. This process demonstrates high conversion rates and excellent enantioselectivity, especially in water, highlighting its environmental friendliness and potential in the synthesis of biologically active compounds (More & Bhanage, 2017).
Mecanismo De Acción
Target of Action
It is known that this compound belongs to a class of benzo-fused n-heterocycles , which are often involved in various biological activities
Mode of Action
As a benzo-fused N-heterocycle, it may interact with its targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, or π-π stacking . The exact mode of action would depend on the specific targets and the chemical environment.
Biochemical Pathways
Benzo-fused N-heterocycles are known to be involved in a wide range of biological processes, suggesting that this compound could potentially affect multiple pathways .
Result of Action
As a benzo-fused N-heterocycle, it may have various effects depending on its specific targets and the context of its action .
Action Environment
The action, efficacy, and stability of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be influenced by various environmental factors These may include the pH of the environment, the presence of other molecules, and the temperature
Propiedades
IUPAC Name |
8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c16-13-9-7-8(15(17)18)5-6-11(9)19-12-4-2-1-3-10(12)14-13/h1-7H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXKFNUVGGYMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride](/img/structure/B2811631.png)
![2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2811632.png)


![2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B2811637.png)
![N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide](/img/structure/B2811644.png)
![N-(4-bromophenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2811645.png)
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide](/img/structure/B2811647.png)

![(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2811649.png)


![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2811653.png)
![ethyl 2-{3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2811654.png)
